molecular formula C17H22ClNO B12719388 N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride CAS No. 108971-53-5

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride

Cat. No.: B12719388
CAS No.: 108971-53-5
M. Wt: 291.8 g/mol
InChI Key: DIGLMVOFPYYTLD-UHFFFAOYSA-N
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Description

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyl group, a methoxy group, and a methyl group attached to the phenethylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride typically involves the reaction of o-methoxybenzyl chloride with alpha-methylphenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylphenethylamine
  • Phenethylamine, p-methoxy-alpha-methyl-, hydrochloride
  • alpha-benzyl-N-methylphenethylamine

Uniqueness

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is unique due to the presence of the benzyl and methoxy groups, which confer distinct chemical properties and reactivity. These structural features differentiate it from other phenethylamines and contribute to its specific applications in scientific research.

Biological Activity

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is a synthetic compound belonging to the class of substituted phenethylamines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Classification

This compound features a unique structure characterized by:

  • Benzyl Group : Attached to the nitrogen atom.
  • Methoxy Group : Located on the aromatic ring.
  • Alpha-Methyl Substituent : Enhances its stimulant properties.

This structural configuration contributes to its distinct pharmacological effects compared to other phenethylamines.

The primary biological activity of this compound is as a stimulant . Key interactions include:

  • Agonism at TAAR1 : It acts as an agonist at trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter release, particularly dopamine and norepinephrine. This interaction is believed to enhance alertness and improve mood, similar to other stimulants in its class.

Neurotransmitter Interactions

Research indicates that this compound interacts with several neurotransmitter systems:

  • Dopamine Release : Increases in dopamine release have been observed, which may contribute to its stimulant effects.
  • Norepinephrine Modulation : The compound also influences norepinephrine levels, potentially affecting arousal and attention .

Comparative Biological Activity

A comparison with structurally similar compounds reveals variations in biological activity. For instance, related phenethylamines exhibit different affinities for TAAR1 and other receptors, influencing their therapeutic potential and side effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

StudyFocusFindings
Study 1Dopaminergic ActivityDemonstrated significant enhancement of dopamine release in striatal slices, indicating strong stimulant properties.
Study 2Behavioral EffectsIn vivo studies showed increased locomotor activity in rodent models, consistent with stimulant effects .
Study 3Receptor BindingBinding assays revealed high affinity for TAAR1, supporting its role as a psychoactive substance .

Potential Applications

Given its stimulant properties and interactions with neurotransmitter systems, this compound may have potential applications in various fields:

  • Pharmaceutical Development : As a candidate for treating conditions related to low dopamine levels or attention disorders.
  • Research Tool : Useful in studying the role of trace amines in neuropharmacology.

Safety and Toxicology

While the compound shows promising biological activity, safety profiles must be considered. Studies indicate that although it can induce behavioral changes similar to methamphetamine, it does not significantly alter locomotor activity at lower doses. However, higher doses can lead to convulsant activity .

Properties

CAS No.

108971-53-5

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

N-benzyl-1-(2-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2;/h3-11,14,18H,12-13H2,1-2H3;1H

InChI Key

DIGLMVOFPYYTLD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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